molecular formula C23H22N2O5S B7703506 N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B7703506
M. Wt: 438.5 g/mol
InChI Key: IHAHVDXBJAIXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a benzodioxole ring, a phenylethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-23(24-19-11-12-21-22(15-19)30-17-29-21)16-25(14-13-18-7-3-1-4-8-18)31(27,28)20-9-5-2-6-10-20/h1-12,15H,13-14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAHVDXBJAIXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Introduction of the Phenylsulfonyl Group: This can be done using sulfonyl chloride in the presence of a base.

    Formation of the Glycinamide Backbone: This step might involve the reaction of glycine with the previously formed intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzodioxole ring and phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring and phenylsulfonyl group could play crucial roles in binding to molecular targets, while the glycinamide backbone might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)glycinamide: Lacks the phenylsulfonyl group.

    N-1,3-benzodioxol-5-yl-N~2~-(phenylsulfonyl)glycinamide: Lacks the phenylethyl group.

    N-1,3-benzodioxol-5-ylglycinamide: Lacks both the phenylethyl and phenylsulfonyl groups.

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (benzodioxole, phenylethyl, and phenylsulfonyl) attached to the glycinamide backbone. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.